molecular formula C13H21F3N2O6 B13463252 Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}azetidine-3-carboxylate, trifluoroacetic acid

Methyl 3-{[(tert-butoxy)carbonyl](methyl)amino}azetidine-3-carboxylate, trifluoroacetic acid

Cat. No.: B13463252
M. Wt: 358.31 g/mol
InChI Key: GFCZJBKKSNQNBI-UHFFFAOYSA-N
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Description

Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate; trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of beta-lactam antibiotics.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved in its action include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{(tert-butoxy)carbonylamino}azetidine-3-carboxylate is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic molecules .

Properties

Molecular Formula

C13H21F3N2O6

Molecular Weight

358.31 g/mol

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H20N2O4.C2HF3O2/c1-10(2,3)17-9(15)13(4)11(6-12-7-11)8(14)16-5;3-2(4,5)1(6)7/h12H,6-7H2,1-5H3;(H,6,7)

InChI Key

GFCZJBKKSNQNBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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